Diphenyl (trichloromethyl)phosphonate
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Overview
Description
Diphenyl (trichloromethyl)phosphonate is an organophosphorus compound characterized by the presence of a trichloromethyl group attached to a phosphonate moiety, with two phenyl groups bonded to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyl (trichloromethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with trichloromethyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Diphenyl (trichloromethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trichloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different phosphorus-containing products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield diphenyl (alkoxy)phosphonate .
Scientific Research Applications
Diphenyl (trichloromethyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diphenyl (trichloromethyl)phosphonate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, blocking its activity. The trichloromethyl group plays a crucial role in this binding process, enhancing the compound’s affinity for the target enzyme .
Comparison with Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the trichloromethyl group.
Triphenylphosphine: Contains three phenyl groups attached to phosphorus but lacks the trichloromethyl group.
Diethyl (trichloromethyl)phosphonate: Similar but with ethyl groups instead of phenyl groups.
Uniqueness: Diphenyl (trichloromethyl)phosphonate is unique due to the presence of both phenyl and trichloromethyl groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with molecular targets .
Properties
CAS No. |
23614-63-3 |
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Molecular Formula |
C13H10Cl3O3P |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
[phenoxy(trichloromethyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C13H10Cl3O3P/c14-13(15,16)20(17,18-11-7-3-1-4-8-11)19-12-9-5-2-6-10-12/h1-10H |
InChI Key |
APAODAPMDZPMAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C(Cl)(Cl)Cl)OC2=CC=CC=C2 |
Origin of Product |
United States |
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